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molecular formula C17H13BrN2O B8507408 Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)- CAS No. 152915-90-7

Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)-

Cat. No. B8507408
M. Wt: 341.2 g/mol
InChI Key: JBNYEPSNTIGHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919930

Procedure details

10.43 g (0.044 mol) of 2,5-dibromopyrimidine, 10 g (0.044 mol) of 4-(phenylmethoxy)benzeneboronic acid, 253 mg (0.00044 mol) of Pd(dba)2, (0.001752 mol) of TPPTS and 9.3 g (0.0876 mol) of sodium carbonate are heated at 80° C. in 100 ml of toluene, 50 ml of ethanol and 30 ml of water for 48 hours. The palladium catalyst is subsequently separated at 80° C. from the reaction mixture by filtration. The lower aqueous phase of the reaction mixture is separated off at 80° C. before the organic phase is freed of the solvents on a rotary evaporator and is dried in a high vacuum. The crude product thus obtained is crystallized from acetonitrile (300 ml), giving 14.7 g (93% yield, based on 2,5-dibromopyrimidine) of 5-bromo-2-[4-(phenylmethoxy) phenyl]pyrimidine (content according to HPLC: 98%). ##STR23##
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
253 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9]1([CH2:15][O:16][C:17]2[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1C=C(S([O-])(=O)=O)C=C(P(C2C=CC=C(S([O-])(=O)=O)C=2)C2C=CC=C(S([O-])(=O)=O)C=2)C=1.[Na+].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O.C(O)C>[Br:8][C:5]1[CH:4]=[N:3][C:2]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH2:15][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:18][CH:19]=2)=[N:7][CH:6]=1 |f:2.3.4.5,6.7.8,10.11.12|

Inputs

Step One
Name
Quantity
10.43 g
Type
reactant
Smiles
BrC1=NC=C(C=N1)Br
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
9.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
253 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium catalyst is subsequently separated at 80° C. from the reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase of the reaction mixture is separated off at 80° C. before the organic phase
CUSTOM
Type
CUSTOM
Details
is freed of the solvents on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
is dried in a high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from acetonitrile (300 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C1=CC=C(C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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